Meperidine-d5 (hydrochloride)

Vue d'ensemble

Description

Meperidine, also known as pethidine, is a synthetic form of the opioid analgesic used for the treatment of moderate to severe pain . It belongs to the group of medicines called narcotic analgesics and acts on the central nervous system (CNS) to relieve pain .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

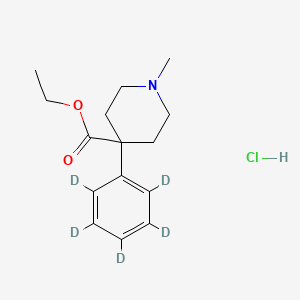

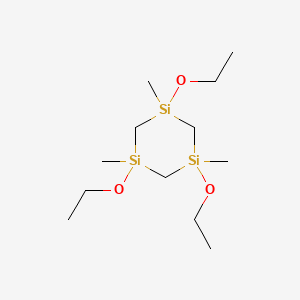

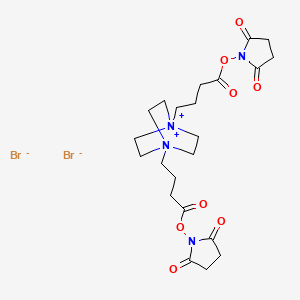

The molecular formula of Meperidine-d5 (hydrochloride) is C15H22ClNO2 . It has a molecular weight of 288.82 g/mol . The InChI is InChI=1S/C15H21NO2.ClH/c1-3-18-14 (17)15 (9-11-16 (2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; .Chemical Reactions Analysis

Meperidine hydrochloride is a white crystalline substance with a melting point of 186°C to 189°C . It is readily soluble in water and has a neutral reaction and a slightly bitter taste . During metabolism, it is demethylated to normeperidine, a compound with significant central nervous system (CNS) toxicity .Physical And Chemical Properties Analysis

Meperidine hydrochloride is a white crystalline substance with a melting point of 186°C to 189°C . It is readily soluble in water and has a neutral reaction and a slightly bitter taste .Applications De Recherche Scientifique

Anesthesia Enhancement : Meperidine hydrochloride is commonly used to enhance anesthesia. It reduces the required dose of other anesthetics like thiopental sodium, contributing to a more controlled and safer anesthesia process. This was observed in studies examining its use in combination with other drugs during surgical procedures (Foldes & Ergin, 1958).

Pharmaceutical Analysis : High-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of meperidine hydrochloride in pharmaceutical dosage forms. This is crucial for ensuring the quality and consistency of meperidine-containing medications (Gupta, 1983).

Patient-Controlled Analgesia : Meperidine hydrochloride is used in intravenous patient-controlled analgesia (IV PCA), particularly for postoperative patients. Studies have evaluated the safe dosage limits and effectiveness of this approach in pain management (Simopoulos et al., 2002).

Treatment of Shaking Chills and Fever : In clinical settings, meperidine hydrochloride has been effectively used to treat shaking chills and fever, especially those occurring with amphotericin B infusions. Its rapid action and minimal side effects make it a preferred choice for this purpose (Burks et al., 1980).

Serum Concentration Analysis : The relationship between serum concentrations of meperidine hydrochloride and analgesic response has been studied in postsurgical patients. This research helps in optimizing dosages for effective pain relief (Baumann et al., 1991).

Use in Older Surgical Patients : Despite recommendations against its use in older patients due to unique toxic effects, meperidine hydrochloride continues to be used, particularly in surgical settings. This highlights the need for more stringent adherence to guidelines in hospital settings (Kornitzer et al., 2006).

Cardiovascular and Pulmonary Effects : Evaluations have been conducted to assess the impact of meperidine hydrochloride on cardiovascular and pulmonary systems, especially when used in combination with other drugs like diazepam for anesthesia. These studies ensure the safety and efficacy of such drug combinations in medical procedures (Dunsworth et al., 1975).

Mécanisme D'action

Safety and Hazards

The major hazards of meperidine, as with other narcotic analgesics, are respiratory depression and, to a lesser degree, circulatory depression; respiratory arrest, shock, and cardiac arrest have been reported . Meperidine hydrochloride tablets expose users to risks of addiction, abuse, and misuse, which can lead to overdose and death .

Orientations Futures

While meperidine use has declined, the remaining use is decreasing in safety, with more meperidine prescribed per user . Increasing knowledge of meperidine’s undesirable adverse effects like seizures and serious drug–drug interactions is likely responsible for these pronounced reductions . Considering the availability of other effective analgesics with potentially fewer side effects, the use of meperidine for acute postoperative or labor pain should not be recommended .

Propriétés

IUPAC Name |

ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNLCIJMFAJCPX-REAAFBMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344671 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330180-05-6 | |

| Record name | Meperidine-d5 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

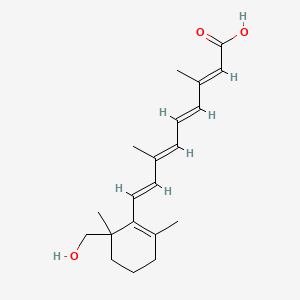

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

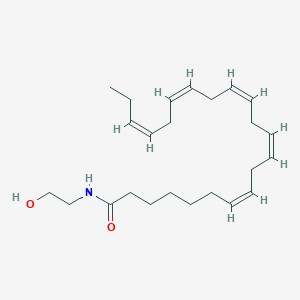

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)

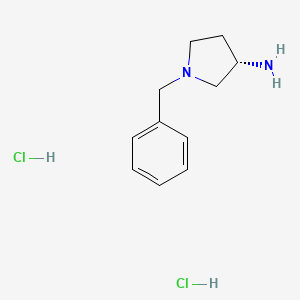

![5-[3-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B593008.png)